Siponimod - 1230487-00-9

Siponimod

Catalog Number: EVT-283340
CAS Number: 1230487-00-9
Molecular Formula: C29H35F3N2O3
Molecular Weight: 516.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Siponimod is a selective sphingosine-1-phosphate (S1P) receptor modulator with a high affinity for S1P receptor subtypes 1 and 5 (S1P1 and S1P5). [] Siponimod is a next-generation selective sphingosine 1-phosphate -1 and -5 receptor modulator. [] It is classified as an immunomodulatory drug with potential neuroprotective effects. [, , ] Siponimod is being investigated for its role in modulating immune responses and neurodegenerative processes, particularly in the context of multiple sclerosis (MS) and other central nervous system (CNS) disorders. [, , , , , , , , ]

Future Directions
  • Long-term efficacy and safety: Evaluating the long-term efficacy and safety of siponimod in SPMS and other CNS disorders through extended clinical trials and real-world studies. [, , ]
  • Biomarker identification: Identifying biomarkers for SPMS progression and treatment response to optimize patient selection and monitor treatment effectiveness. []
  • Mechanistic understanding: Further elucidating the mechanisms underlying siponimod's neuroprotective effects, particularly its interaction with S1P receptors on CNS-resident cells. [, ]
  • Therapeutic expansion: Exploring the potential therapeutic applications of siponimod in other neurodegenerative diseases and conditions beyond MS, based on its demonstrated preclinical efficacy in ICH and glaucoma models. [, , ]

Fingolimod (FTY720)

Compound Description: Fingolimod, also known as FTY720, is a first-generation sphingosine-1-phosphate (S1P) receptor modulator. It binds to four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5) []. Similar to siponimod, fingolimod reduces inflammatory activity by inhibiting the egress of S1P-sensitive subsets of lymphocytes from lymph nodes [].

Propranolol

Compound Description: Propranolol is a non-selective beta-blocker commonly used to treat cardiovascular conditions like hypertension [, ].

Relevance: Although structurally unrelated to siponimod, propranolol was investigated in conjunction with siponimod to assess potential drug interactions, particularly their combined effects on cardiovascular and pulmonary functions [, , ]. These studies aimed to determine the safety and tolerability of co-administering siponimod with beta-blockers, as patients with secondary progressive multiple sclerosis (SPMS) may have comorbidities requiring beta-blocker therapy [, ].

Fluconazole

Compound Description: Fluconazole is an antifungal medication commonly used to treat fungal infections [].

Relevance: While structurally distinct from siponimod, fluconazole is relevant due to its potential for pharmacokinetic interactions with siponimod. Fluconazole is a known inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP2C9, which plays a major role in siponimod metabolism [, ]. Co-administration of fluconazole can significantly alter siponimod exposure, leading to increased plasma concentrations []. Understanding this interaction is crucial for optimizing siponimod dosing and minimizing potential adverse effects in patients also receiving fluconazole.

M3 Metabolite (Siponimod Glucuronide)

Compound Description: M3 is a phase II metabolite of siponimod formed through glucuronidation of hydroxylated siponimod [].

Relevance: As a major circulating metabolite of siponimod, M3 provides insights into the drug's metabolism and potential for accumulation in individuals with hepatic impairment [, ]. Studies have investigated the pharmacokinetic profiles of siponimod and its metabolites, including M3, in healthy subjects and those with varying degrees of hepatic impairment [].

M5 Metabolite

Compound Description: M5 is another metabolite of siponimod detected in plasma [, ].

Relevance: Similar to M3, M5 is relevant for understanding siponimod's metabolism and potential for altered pharmacokinetics in specific populations, such as those with hepatic impairment [, ]. Studies have analyzed the pharmacokinetic profiles of siponimod and its metabolites, including M5, in healthy individuals and those with hepatic impairment to assess the potential impact on drug exposure and safety [].

M17 Metabolite (Siponimod Cholesterol Ester)

Compound Description: M17 is a long-lived nonpolar metabolite identified as the cholesterol ester of siponimod [].

Relevance: Initially identified in mouse studies and later confirmed in clinical trials, M17 emerged as the most prominent systemic metabolite of siponimod []. Its identification as a major metabolite highlights the complex metabolic pathways involved in siponimod disposition. While its pharmacological activity is not fully elucidated, understanding the formation and elimination of M17 is essential for comprehending siponimod's overall pharmacokinetic profile.

Natalizumab

Compound Description: Natalizumab is a disease-modifying treatment for multiple sclerosis that works by targeting α4 integrin on leukocytes, preventing their migration across the blood-brain barrier [, ].

Relevance: Natalizumab is relevant as a comparator to siponimod in the treatment of SPMS. While both drugs target different aspects of the immune system, they aim to reduce inflammatory activity in the central nervous system [, ]. Studies have indirectly compared the efficacy of siponimod and natalizumab in managing SPMS, assessing their relative impact on disability progression and other relevant outcomes [, ].

Interferon beta-1a (IFNβ-1a)

Compound Description: Interferon beta-1a (IFNβ-1a) is a disease-modifying therapy for multiple sclerosis that acts as an immunomodulator, suppressing the immune response thought to contribute to the disease [].

Relevance: IFNβ-1a serves as a comparator to siponimod in the treatment of SPMS []. Although their precise mechanisms of action differ, both aim to modify the disease course and slow disability progression. Studies have utilized matching-adjusted indirect comparisons to assess the relative efficacy of siponimod and IFNβ-1a in managing SPMS, considering the heterogeneity of patient populations and trial designs [].

Interferon beta-1b (IFNβ-1b)

Compound Description: Interferon beta-1b (IFNβ-1b) is another disease-modifying therapy for multiple sclerosis with immunomodulatory properties, similar to IFNβ-1a [].

Relevance: IFNβ-1b serves as another comparator to siponimod in treating SPMS []. Both drugs aim to modulate the immune response and impact disease activity, although their specific mechanisms and clinical effects may differ. Matching-adjusted indirect comparisons have been employed to evaluate the relative efficacy of siponimod and IFNβ-1b in managing SPMS, accounting for variations in patient characteristics and trial designs [].

Ofatumumab

Compound Description: Ofatumumab is a fully humanized anti-CD20 monoclonal antibody approved for treating relapsing forms of multiple sclerosis (RMS) []. It works by targeting and depleting CD20-expressing B cells, thereby modulating the immune response [].

Relevance: Ofatumumab is relevant as a comparator to siponimod in the context of treating MS, although they are approved for different MS subtypes. Ofatumumab is indicated for RMS, while siponimod is specifically for SPMS []. While direct head-to-head trials are lacking, studies have explored the feasibility of indirect treatment comparisons between siponimod and ofatumumab to assess their relative efficacy in managing different aspects of MS [].

Synthesis Analysis

The synthesis of Siponimod involves complex organic chemistry techniques aimed at achieving high purity and specificity. The methods typically employed include:

  • Reverse Phase High Performance Liquid Chromatography (RP-HPLC): This technique is used for both the synthesis and quality control of Siponimod. The RP-HPLC method utilizes a YMC Triart C18 column with a mobile phase composed of acetonitrile and trifluoroacetic acid in water, allowing for precise quantification and purity assessment .
  • Optimization Studies: Various parameters such as pH, flow rate, and solvent composition are optimized to ensure minimal genotoxic impurities during synthesis. Analytical methods have been developed to detect potential genotoxic impurities, ensuring safety in pharmaceutical formulations .
Molecular Structure Analysis

Siponimod has a well-defined molecular structure characterized by its specific arrangement of atoms that contribute to its pharmacological properties. The molecular formula is C22_{22}H30_{30}N2_2O4_{4}, with a molar mass of approximately 398.49 g/mol.

  • Structure: The compound features a complex arrangement that includes a piperidine ring and several functional groups that facilitate its interaction with sphingosine-1-phosphate receptors.
  • Data: The compound's structure has been elucidated using techniques such as mass spectrometry, which helps confirm its identity and purity during synthesis .
Chemical Reactions Analysis

The chemical reactivity of Siponimod is primarily governed by its functional groups, which allow it to undergo various reactions:

  • Metabolic Pathways: Siponimod is extensively metabolized in the body, primarily through oxidative pathways mediated by cytochrome P450 enzymes such as CYP2C9 and CYP3A4. This metabolism results in several inactive metabolites that do not contribute to its therapeutic effects .
  • Elimination: Following administration, Siponimod exhibits a mean elimination half-life of approximately 30 hours, with most of the drug excreted via feces (about 86.7%) and minimal amounts in urine .
Mechanism of Action

The mechanism of action of Siponimod involves selective binding to sphingosine-1-phosphate receptors:

  • Receptor Interaction: By acting as a functional antagonist at S1P1 receptors on lymphocytes, Siponimod effectively reduces lymphocyte egress from lymph nodes. This action decreases the influx of potentially harmful T-cells into the central nervous system, thereby limiting inflammation associated with multiple sclerosis .
  • Neuroprotective Effects: Preclinical studies suggest that Siponimod may also promote remyelination and protect against neurodegeneration by modulating astrocyte functions through S1P1 and S1P5 receptors .
Physical and Chemical Properties Analysis

Siponimod exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Physical Properties: It is a white to off-white powder with moderate solubility in organic solvents but limited solubility in water.
  • Chemical Properties: The compound demonstrates high plasma protein binding (over 99.9%), indicating significant interaction with plasma proteins which can affect its distribution and bioavailability .
Applications

Siponimod's primary application lies in the treatment of multiple sclerosis:

  • Therapeutic Use: It is indicated for adults with relapsing forms of multiple sclerosis, where it has shown efficacy in reducing active brain lesions and improving clinical outcomes .
  • Research Applications: Beyond clinical use, Siponimod serves as a valuable tool in research settings for studying sphingosine-1-phosphate signaling pathways and their implications in autoimmune diseases.
Introduction to Siponimod in Multiple Sclerosis Research

Historical Context and Development of S1PR Modulators

The development of S1PR modulators for MS began with fingolimod (FTY720), the first-in-class S1PR modulator approved for relapsing MS in 2010. Fingolimod demonstrated impressive efficacy in reducing relapse rates and MRI lesions in Phase III trials (FREEDOMS, TRANSFORMS). However, as a non-selective S1PR modulator (binding S1PR1,3,4,5), it was associated with significant first-dose cardiac effects (bradycardia, atrioventricular conduction delays) attributed primarily to S1PR3 activation on cardiomyocytes [1] [8].

Second-generation modulators like siponimod were designed to improve receptor selectivity and pharmacokinetic properties:

  • Selectivity Optimization: Retaining high affinity for S1PR1 (essential for lymphocyte sequestration) while eliminating activity at S1PR3
  • Pharmacokinetic Refinement: Shorter elimination half-life (~30 hours) compared to fingolimod (6-9 days) enabling more rapid reversibility of effects after discontinuation
  • Chemical Optimization: Elimination of phosphorylation requirements (unlike fingolimod, a prodrug) for direct receptor activity [2] [6] [8]

Siponimod's Clinical Development Pathway progressed through targeted clinical trials:

  • Phase II (BOLD study): Demonstrated dose-dependent efficacy in reducing gadolinium-enhancing lesions in relapsing-remitting MS (RRMS) patients, establishing proof of concept and informing dose selection for Phase III [6].
  • Phase III (EXPAND study): A landmark trial in SPMS patients (n=1,651) showing siponimod significantly reduced the risk of 3-month confirmed disability progression (CDP) by 21% compared to placebo (26% vs. 32%; HR 0.79; P=0.013) alongside significant reductions in relapse rates and MRI lesion activity [2] [5]. This pivotal study led to siponimod's approval specifically for active SPMS.

Table 1: Evolution of S1PR Modulators in MS Therapeutics

ModulatorKey Receptor TargetsDevelopment MilestoneDistinguishing Feature
FingolimodS1PR1,3,4,5FDA approval 2010 (RRMS)First oral S1PR modulator; requires phosphorylation
SiponimodS1PR1,5FDA approval 2019 (Active SPMS)First S1PR modulator approved for SPMS; no phosphorylation required
OzanimodS1PR1,5FDA approval 2020 (RRMS, active SPMS)Active metabolites with long half-life
PonesimodS1PR1FDA approval 2021 (RRMS, active SPMS)Most selective for S1PR1

Table 2: Key Clinical Trial Outcomes for Siponimod (EXPAND Study)

EndpointSiponimod (n=1099)Placebo (n=546)Relative Risk ReductionP-value
3-month CDP26%32%21% (HR 0.79)0.013
Annualized Relapse Rate0.0710.16055.6%<0.0001
Gadolinium-enhancing lesions (mean)0.080.5886%<0.0001
New/enlarging T2 lesions (mean)0.732.4370%<0.0001

Structural and Functional Classification of Siponimod

Siponimod (chemical name: (Z,Z)-5-[3-Chloro-4-(2R)-2,3-dihydroxypropoxy)-benzylidene]-2-propylimino-3-o-tolylthiazolidin-4-one; molecular formula: C₂₉H₃₅F₃N₂O₃) belongs to a distinct chemical class from fingolimod. Its molecular structure replaces fingolimod's lipophilic alkyl chain with a substituted benzyloxy oxime moiety and substitutes the amino phosphate group with amino carboxylic acids. These modifications confer critical pharmacological advantages [3] [6].

Receptor Binding Profile and Specificity: Siponimod functions as a high-affinity agonist for S1PR1 and S1PR5 (sub-nanomolar binding affinity: S1PR1 Ki=0.39 nM; S1PR5 Ki=0.98 nM), with functional selectivity over other S1P receptor subtypes. It exhibits negligible activity at S1PR2, S1PR3, and S1PR4 (Ki >10,000 nM, >1000 nM, and 750 nM respectively). This selectivity profile was specifically engineered to avoid S1PR3-mediated cardiovascular effects while preserving immunomodulatory and potential CNS-protective actions [2] [3] [6].

Pharmacodynamic Properties:

  • Lymphocyte Sequestration: Siponimod induces rapid, dose-dependent internalization of S1PR1 on lymphocytes, preventing their egress from lymph nodes. This reduces circulating lymphocyte counts by 20-30% at therapeutic doses (2 mg daily), primarily affecting naïve T cells, central memory T cells, and B cells while preserving effector memory T cells and natural killer (NK) cell populations [5] [7].
  • Receptor Kinetics: The binding to S1PR1 is reversible, with lymphocyte counts returning to baseline within 10 days of discontinuation, reflecting its moderate half-life and lack of active metabolites with prolonged activity [7] [8].

Pharmacokinetic and Blood-Brain Barrier Penetration: Siponimod exhibits favorable lipophilicity (LogP 3.8), facilitating efficient penetration of the blood-brain barrier (BBB). Preclinical studies demonstrate a brain-to-plasma concentration ratio of 10-16:1 in mice, significantly higher than many therapeutic antibodies [2] [5]. This BBB permeability enables potential direct interactions with CNS-resident S1PR1 and S1PR5 expressed on:

  • Astrocytes: Regulating pro-inflammatory signaling and barrier functions
  • Oligodendrocytes and their precursors: Influencing differentiation, survival, and myelination
  • Microglia: Modulating neuroinflammatory responses
  • Neurons: Affecting synaptic function and neuroprotection [5] [9]

Table 3: Comparative S1PR Selectivity Profile of Approved Modulators

S1PR ModulatorS1PR1S1PR2S1PR3S1PR4S1PR5
Fingolimod-P+++-++++++
Siponimod+++--±+++
Ozanimod+++---++
Ponesimod+++----
Legend: +++ High affinity; ++ Moderate affinity; + Low affinity; ± Very weak affinity; - Negligible affinity

Role of S1PR1/S1PR5 Modulation in Neuroimmunology

Siponimod's therapeutic effects in MS involve a sophisticated interplay between peripheral immunomodulation and direct CNS actions, mediated through its selective targeting of S1PR1 and S1PR5.

Peripheral Immunomodulation (S1PR1-Dominant):The primary mechanism involves functional antagonism of S1PR1 on lymphocytes. S1P concentration gradients govern lymphocyte egress from lymphoid organs. Siponimod binding causes prolonged internalization and degradation of S1PR1, rendering lymphocytes unresponsive to S1P chemotactic signals. This results in:

  • Reduced lymphocyte egress: Sequestration of CCR7+ naïve T cells and central memory T cells within lymph nodes, preventing their recirculation.
  • Diminished inflammatory infiltration: Lower numbers of autoreactive lymphocytes available to cross the BBB and drive CNS inflammation.
  • Altered T-cell differentiation: Modulation of S1P signaling may indirectly reduce T helper 17 (Th17) cell polarization, a key pathogenic subset in MS [1] [5] [8].

Clinically, this translates to significant reductions in relapse rates (55.6% reduction in EXPAND), new inflammatory MRI lesions (70-86% reduction), and gadolinium-enhancing lesions [2] [5].

Direct Central Nervous System Effects (S1PR1 and S1PR5-Mediated):Beyond peripheral immunomodulation, siponimod's ability to cross the BBB enables direct engagement with neural S1P receptors:

  • Astrocyte Modulation: Siponimod binds S1PR1 on astrocytes, activating intracellular signaling pathways (pERK, pAkt, Ca²⁺). This modulates astrocyte function by:
  • Reducing production of pro-inflammatory cytokines (e.g., IL-6) induced by TNFα/IL-17 or LPS [3] [9].
  • Potentially enhancing antioxidant responses (e.g., via NRF2 pathway) [9].
  • Influencing blood-brain barrier integrity through effects on endothelial-astroglial interactions [5] [9].
  • Oligodendrocyte and Myelin Dynamics: Engagement of S1PR5, highly expressed on mature oligodendrocytes, promotes:
  • Oligodendrocyte precursor cell (OPC) differentiation: Preclinical studies show S1PR5 agonism supports OPC maturation [2] [9].
  • Oligodendrocyte survival: Protection against pro-inflammatory or toxic insults (e.g., psychosine, LPC) [3] [9].
  • Remyelination potential: Demonstrated in vitro and in animal models (e.g., cuprizone model), where siponimod reduced myelin breakdown, decreased oligodendrocyte loss, increased myelinated axons, and attenuated microglial/macrophage infiltration [2] [3] [9].
  • Neuroprotection and Neuroaxonal Integrity: Siponimod may confer neuroprotective benefits through:
  • Attenuation of microglial activation: Reducing chronic neuroinflammation and associated neurotoxicity [3] [5].
  • Preservation of GABAergic neurons: Observed in EAE models, potentially mitigating excitotoxic damage [2] [6].
  • Reduction in neuroaxonal damage biomarkers: In the EXPAND study, siponimod significantly reduced serum neurofilament light chain (NfL) levels, a marker of axonal injury, compared to placebo [5].
  • Mitigation of brain volume loss: Siponimod-treated patients exhibited significantly less thalamic and cortical gray matter atrophy than placebo recipients in SPMS [5] [9].

Table 4: Mechanisms of Siponimod Action in the CNS

CNS Cell TypePrimary Receptor TargetObserved EffectsFunctional Consequences
AstrocytesS1PR1↓ IL-6 production; ↑ pERK/pAkt signaling; Modulation of BBB propertiesReduced neuroinflammation; Potential BBB stabilization
Oligodendrocytes (mature)S1PR5↑ Survival; Modulation of myelin maintenanceProtection against demyelination
Oligodendrocyte Precursor Cells (OPCs)S1PR1 > S1PR5↑ Differentiation and maturationEnhanced remyelination potential
MicrogliaS1PR1 (lower expression)↓ Activation; ↓ Pro-inflammatory cytokine releaseReduced chronic neuroinflammation and neurotoxicity
NeuronsS1PR1 (various subtypes)Preservation of GABAergic neurons; Potential modulation of synaptic functionNeuroprotection; Reduced excitotoxicity

Impact on Progressive MS Pathobiology: Siponimod's significance lies in its potential to address key drivers of SPMS progression:

  • Compartmentalized Inflammation: By crossing the BBB, siponimod may directly target smoldering inflammation within the CNS (e.g., activated microglia, astrogliosis) less accessible to peripheral immunotherapies.
  • Neurodegeneration: Effects on oligodendrocyte survival, remyelination, and neuroaxonal protection target the progressive loss of neural tissue underlying irreversible disability.
  • Coupled Pathologies: Siponimod may disrupt the vicious cycle where neuroaxonal damage releases antigens perpetuating CNS-compartmentalized inflammation, and where chronic inflammation drives further neurodegeneration [5] [9].

Properties

CAS Number

1230487-00-9

Product Name

Siponimod

IUPAC Name

1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid

Molecular Formula

C29H35F3N2O3

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+

InChI Key

KIHYPELVXPAIDH-HNSNBQBZSA-N

SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

BAF-312; BAF 312; BAF312; NVP-BAF-312; NVP-BAF 312; NVP-BAF312; NVP-BAF312-AEA; NVP-BAF312-NX; WHO 9491; WHO-9491; WHO9491; Siponimod; Mayzent.

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.